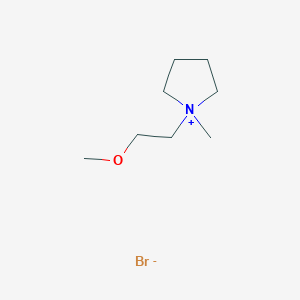











|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:7][O:8][CH2:9][CH2:10][Br:11].C(Cl)(Cl)Cl>C1(C)C=CC=CC=1.CC(C)=O.O>[Br-:11].[CH3:7][O:8][CH2:9][CH2:10][N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:6.7|
|


|
Name
|
|
|
Quantity
|
31.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCCC1
|
|
Name
|
|
|
Quantity
|
124.3 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
61.22 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCBr
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
131.83 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
27.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200.48 g
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 60 to 70° C. for 37 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to a gradually raised temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solids were filtered off under a nitrogen stream
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with 70 g of toluene
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in a vacuum (giving 78.99 g of a brown solid product)
|
|
Type
|
CUSTOM
|
|
Details
|
The solid product obtained
|
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred at room temperature
|
|
Type
|
WASH
|
|
Details
|
by washing
|
|
Type
|
STIRRING
|
|
Details
|
with stirring at room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtration under a nitrogen stream
|
|
Type
|
CUSTOM
|
|
Details
|
) The product was dried in a vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to result in a yield of 62.64 g
|
|
Type
|
ADDITION
|
|
Details
|
6.00 g of activated carbon (Carboraffin, product of Takeda Pharmaceutical Co., Ltd.) was added to the solution
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 90 to 95° C. for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the activated carbon was separated off by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in a vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
by drying in a vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to result in a yield of 58.34 g
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for recrystallization
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting white solids obtained
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered off in a nitrogen stream
|
|
Type
|
WASH
|
|
Details
|
washed with 50 g of acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum
|


Reaction Time |
37 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].COCC[N+]1(CCCC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |